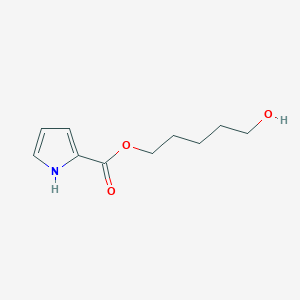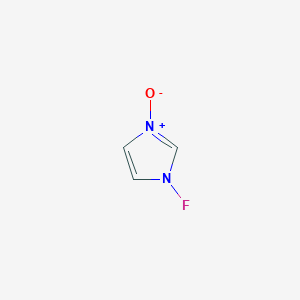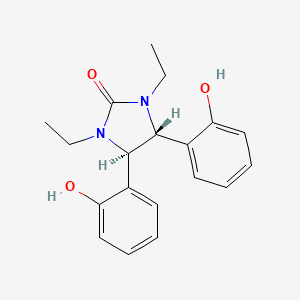![molecular formula C37H25N3O9 B14195931 1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) CAS No. 853913-08-3](/img/structure/B14195931.png)
1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) is a complex organic compound characterized by its unique structure, which includes three nitrobenzene groups connected via a methanetriyl bridge to a central phenylene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) typically involves a multi-step process. One common method includes the reaction of 4-nitrophenol with a trihalogenated methane derivative under basic conditions to form the desired product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The phenylene rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Oxidation: The compound can be oxidized under strong oxidative conditions to form quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products
Reduction: Amino derivatives of the original compound
Substitution: Nitro or halogen-substituted derivatives
Oxidation: Quinone derivatives
Aplicaciones Científicas De Investigación
1,1’,1’'-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) has several scientific research applications:
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The phenylene core provides structural stability and influences the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1,1’,1’'-[Methanetriyltris(oxy)]tribenzene: Similar structure but lacks the nitro groups, resulting in different reactivity and applications.
1,1’,1’'-(nitrilotris(benzene-4,1-diyl))triethanone: Contains a nitrilotris core instead of a methanetriyl core, leading to variations in chemical behavior.
Uniqueness
1,1’,1’'-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) is unique due to the presence of multiple nitro groups, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox behavior and interactions with other chemical species.
Propiedades
Número CAS |
853913-08-3 |
|---|---|
Fórmula molecular |
C37H25N3O9 |
Peso molecular |
655.6 g/mol |
Nombre IUPAC |
1-[bis[4-(4-nitrophenoxy)phenyl]methyl]-4-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C37H25N3O9/c41-38(42)28-7-19-34(20-8-28)47-31-13-1-25(2-14-31)37(26-3-15-32(16-4-26)48-35-21-9-29(10-22-35)39(43)44)27-5-17-33(18-6-27)49-36-23-11-30(12-24-36)40(45)46/h1-24,37H |
Clave InChI |
UPSPTTRNBAPBHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-])OC6=CC=C(C=C6)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


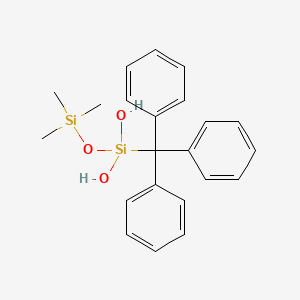
![4-Ethoxy-6-(4-fluoro-2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14195860.png)
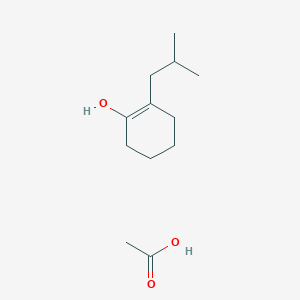

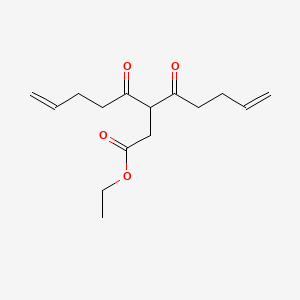
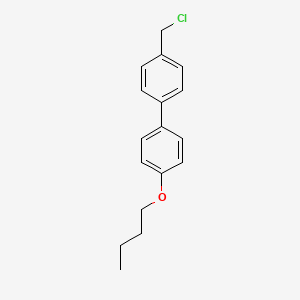
![2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14195878.png)
![1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde](/img/structure/B14195884.png)
![(2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone](/img/structure/B14195893.png)
![1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-](/img/structure/B14195908.png)
